molecular formula C9H18N2O4 B024268 N(6)-(1-carboxyethyl)-L-lysine CAS No. 5746-03-2

N(6)-(1-carboxyethyl)-L-lysine

Cat. No.: B024268
CAS No.: 5746-03-2
M. Wt: 218.25 g/mol
InChI Key: XCYPSOHOIAZISD-MLWJPKLSSA-N
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Description

N?-(1-Carboxyethyl)-L-lysine is a lysine-derived advanced glycation end product (AGE) that forms through the Maillard reaction between proteins and reducing sugars. This compound is significant in the study of aging and various diseases, including diabetes and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N?-(1-Carboxyethyl)-L-lysine typically involves the reaction of lysine with methylglyoxal under controlled conditions. The reaction is carried out in aqueous solutions at physiological pH to mimic in vivo conditions. The product is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of N?-(1-Carboxyethyl)-L-lysine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification methods to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: N?-(1-Carboxyethyl)-L-lysine primarily undergoes glycation reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycated proteins and peptides, which are studied for their role in disease mechanisms .

Mechanism of Action

N?-(1-Carboxyethyl)-L-lysine exerts its effects through the modification of proteins, leading to changes in their structure and function. This modification can affect various molecular targets, including enzymes and structural proteins, disrupting normal cellular processes. The pathways involved include the activation of inflammatory responses and oxidative stress .

Comparison with Similar Compounds

Uniqueness: N?-(1-Carboxyethyl)-L-lysine is unique due to its specific formation from methylglyoxal and its distinct effects on protein structure and function. Its role in disease mechanisms and potential as a biomarker make it a valuable compound for research .

Properties

IUPAC Name

(2S)-2-amino-6-(1-carboxyethylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYPSOHOIAZISD-MLWJPKLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972937
Record name N~6~-(1-Carboxyethyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-03-2
Record name N(6)-(1-Carboxyethyl)lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-(1-Carboxyethyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-(1-CARBOXYETHYL)-L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8KUP1WS1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Leuhistin and where is it found?

A1: Leuhistin is a naturally occurring compound isolated from the culture broth of the bacterium Bacillus laterosporus BMI156-14F1 []. It acts as an inhibitor of aminopeptidase M, an enzyme that cleaves amino acids from the N-terminus of peptides and proteins.

Q2: What is the structure of Leuhistin?

A2: The structure of Leuhistin was determined using Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed by X-ray analysis and chemical methods []. It is a (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid.

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